[4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone
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Overview
Description
[4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropyl-1,2,4-triazole intermediate, which is then reacted with piperidine and subsequently with 5-methyl-1H-pyrazole. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems for temperature and pH control, along with continuous stirring, ensures consistent quality and efficiency. Solvent extraction and crystallization techniques are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyrazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound is investigated for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Medicine
In medicine, research focuses on the compound’s therapeutic potential. Studies are conducted to evaluate its efficacy and safety in treating conditions such as cancer, neurological disorders, and infectious diseases.
Industry
Industrially, this compound is explored for its use in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone: shares similarities with other triazole and pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-10-13(8-16-18-10)15(22)20-6-4-11(5-7-20)14-19-17-9-21(14)12-2-3-12/h8-9,11-12H,2-7H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUIZTLKFVBNMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)N2CCC(CC2)C3=NN=CN3C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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